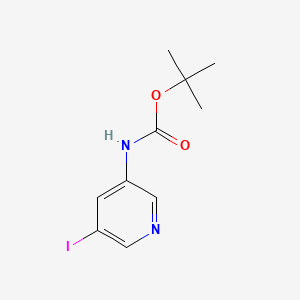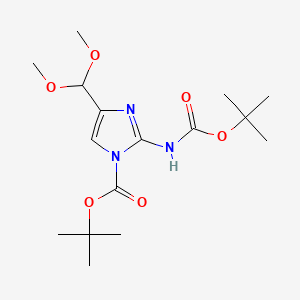
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, also known as A-84, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Mechanism of Action
The exact mechanism of action of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in inhibiting neuronal activity in the central nervous system.
Biochemical and Physiological Effects
Studies have shown that (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has a variety of biochemical and physiological effects. It has been shown to increase GABA-mediated inhibitory neurotransmission, which can lead to its potential as an analgesic and anticonvulsant. It has also been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has several advantages for lab experiments. It is a potent and selective GABA-A receptor modulator, which makes it a useful tool for studying the effects of GABA-A receptor modulation on neuronal activity. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and anticonvulsant in animal models. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
In conclusion, (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a compound that has shown potential in scientific research for its therapeutic applications. Its mechanism of action involves positive allosteric modulation of the GABA-A receptor, which leads to its potential as an analgesic and anticonvulsant. While it has limitations in lab experiments, there are several future directions for its study, including its potential as a treatment for neurodegenerative diseases and further optimization of the synthesis method.
Synthesis Methods
The synthesis of (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one involves the reaction of 3-aminopiperidine with ethyl 2-bromoacetate, followed by the reaction with hydroxylamine to form the isoxazole ring. The final product is obtained through the separation of the enantiomers using chiral HPLC.
Scientific Research Applications
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has shown potential in scientific research for its therapeutic applications. It has been studied for its effects on the central nervous system, including its potential as an analgesic and anticonvulsant. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)


![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)

